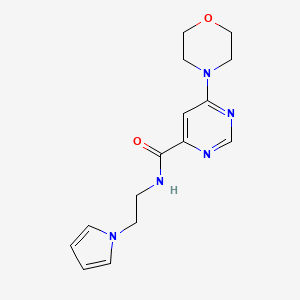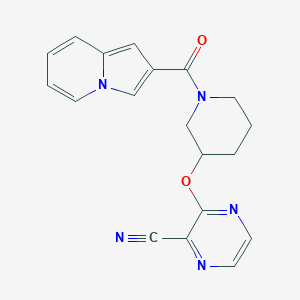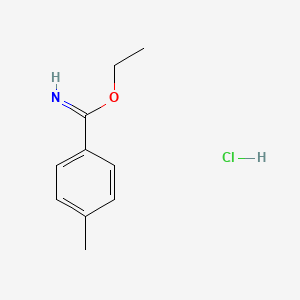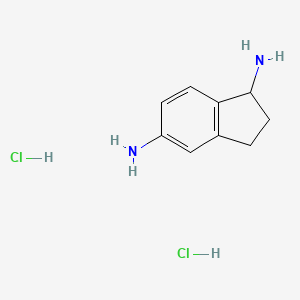
N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine (a secondary amine), and furan. Pyrrole is colorless, but older samples tend to appear dark because of the slow oxidation of the compound to pyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of such compounds often involves cycloaddition reactions and subsequent transformations. For example, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines can be synthesized via cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclopentene and 3-pyrroline derivatives, followed by reductive opening of the lactone-bridged adducts.Molecular Structure Analysis
The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present in the bicyclic aminoalcohols .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds can include nucleophilic addition-cyclization processes, as demonstrated in the efficient asymmetric approach to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure and the specific functional groups they contain .Mechanism of Action
While the specific mechanism of action for “N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide” is not available, compounds with similar structures have been studied. For instance, new antibacterial agents that own a mechanism of action different from traditional antibiotics have been developed using benzophenone, indole, and benzimidazole moieties .
Safety and Hazards
Future Directions
Compounds with similar structures have shown promising results in various fields, including the development of new antibacterial agents . Therefore, “N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide” and related compounds may have potential applications in the biological and medical sciences due to their pronounced docking properties and biological activity .
properties
IUPAC Name |
6-morpholin-4-yl-N-(2-pyrrol-1-ylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-15(16-3-6-19-4-1-2-5-19)13-11-14(18-12-17-13)20-7-9-22-10-8-20/h1-2,4-5,11-12H,3,6-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEDMOPUIHMFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)

![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)

![2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2884184.png)




![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2884194.png)


![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)